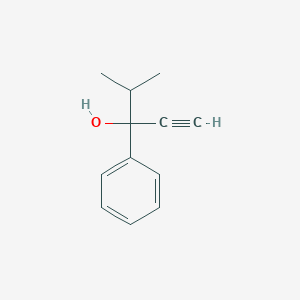

3-Hydroxy-4-methyl-3-phenyl-1-pentyne

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14O |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

4-methyl-3-phenylpent-1-yn-3-ol |

InChI |

InChI=1S/C12H14O/c1-4-12(13,10(2)3)11-8-6-5-7-9-11/h1,5-10,13H,2-3H3 |

InChI Key |

IAMZOCORKMFBSY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C#C)(C1=CC=CC=C1)O |

Origin of Product |

United States |

Contextualization and Structural Significance of 3 Hydroxy 4 Methyl 3 Phenyl 1 Pentyne in Contemporary Organic Chemistry Research

Challenging Synthetic Targets in Alkyne and Tertiary Alcohol Chemistry

The synthesis of molecules containing both a tertiary alcohol and an alkyne functionality, such as 3-hydroxy-4-methyl-3-phenyl-1-pentyne, presents significant challenges to synthetic chemists. Tertiary alcohols, particularly those that are chiral, are prevalent structural motifs in many bioactive molecules, but their construction is often complex. nih.govmsu.edu The primary difficulty lies in the creation of a fully substituted, stereogenic carbon center with high enantioselectivity. nih.govresearchgate.net

Traditional methods for synthesizing tertiary alcohols often involve the nucleophilic addition of organometallic reagents to ketones. thermofisher.com However, these reactions can be difficult to control stereoselectively, especially when the groups surrounding the carbonyl are sterically demanding. The synthesis of chiral tertiary propargylic alcohols, specifically, is a formidable task. This involves the addition of an alkynyl nucleophile to a ketone, a reaction that must be controlled to produce a single enantiomer of the desired product. organic-chemistry.org Significant progress has been made in developing catalytic, asymmetric methods to achieve this, often employing chiral ligands in conjunction with metal catalysts to direct the stereochemical outcome. organic-chemistry.orgmdpi.comnih.gov

The challenges associated with these synthetic targets are summarized below:

| Challenge | Description | Relevant Synthetic Strategy |

| Stereocontrol | Creation of a quaternary stereocenter with high enantiomeric excess (ee). | Asymmetric alkynylation, Catalytic asymmetric propargylboration. nih.gov |

| Steric Hindrance | Overcoming the steric bulk around the ketone electrophile to allow for nucleophilic attack. | Use of highly reactive organometallic reagents (e.g., organozinc, organolithium). organic-chemistry.orgacs.org |

| Functional Group Compatibility | The reaction conditions must tolerate the presence of other functional groups in the molecule, such as the alkyne. | Development of mild reaction conditions using catalysts like copper or indium triflate. nih.gov |

| Racemization | Preventing the loss of stereochemical purity during the reaction or purification process. | Dynamic kinetic resolution (DKR) can be employed to convert a racemic mixture into a single enantiomer. mdpi.com |

Relevance of Acyclic Chiral Tertiary Alcohols with Alkyne Functionalities

Acyclic chiral tertiary alcohols that incorporate an alkyne moiety are highly valuable intermediates in organic synthesis. mdpi.com Their significance stems from the versatile reactivity of both the hydroxyl and the alkyne functional groups, which can be manipulated independently or in concert to build more complex molecular scaffolds.

The propargylic alcohol motif is a cornerstone in synthetic chemistry. mdpi.comnih.gov The alkyne can participate in a wide array of transformations, including:

Click Chemistry: The terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloadditions (CuAAC).

Coupling Reactions: It can undergo various cross-coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds. nih.govresearchgate.net

Reduction: The triple bond can be selectively reduced to afford either a cis- or trans-alkene, or fully saturated to an alkane, providing access to different geometries and saturation levels.

Rearrangements: Propargylic alcohols can undergo rearrangements like the Meyer-Schuster or Rupe rearrangement.

The hydroxyl group provides another point for functionalization. It can be used as a handle for further reactions, act as a directing group in stereoselective transformations, or be converted into other functional groups. The combination of these two functionalities in a single, chiral molecule makes compounds like this compound powerful building blocks for the synthesis of natural products and pharmaceutical agents. msu.edumdpi.com

Position within the Landscape of Substituted Pentyne Derivatives

The compound this compound belongs to the broad class of substituted pentyne derivatives. The pentyne framework is a five-carbon chain containing a triple bond. The specific identity and position of substituents on this chain dictate the molecule's physical and chemical properties. The concept of using substitution to tune the properties of a core structure is a fundamental strategy in organic chemistry, applied to diverse systems from pentacenes to indolizines. researchgate.netresearchgate.net

In this compound, the parent chain is a 1-pentyne. The substitutions create a highly functionalized and sterically congested molecule.

Analysis of Substituents on the Pentyne Framework:

Position 1 (Ethynyl Proton): The terminal alkyne proton is acidic and can be removed to generate an acetylide, a potent nucleophile for C-C bond formation.

Position 3 (Quaternary Center): This position holds the key substituents that define the molecule's character:

-OH (Hydroxyl): Confers polarity, hydrogen bonding capability, and a site for further reactions.

-Ph (Phenyl): A bulky, aromatic group that influences the molecule's electronic properties and steric environment.

-CH(CH₃)₂ (Isopropyl from 4-methyl): The branched alkyl group adds to the steric congestion around the chiral center.

Position 4 (Methyl): Part of the isopropyl group attached to the chiral center at C3.

The specific combination of these groups distinguishes this compound from other pentyne derivatives and defines its potential synthetic utility. The table below illustrates how different substitution patterns on a pentyne core lead to different classes of compounds.

| Compound Name | Pentyne Core | Position of Key Substituent(s) | Class of Compound |

| 1-Pentyne | 1-Pentyne | None | Terminal Alkyne |

| 2-Pentyne | 2-Pentyne | None | Internal Alkyne |

| Pent-1-yn-3-ol | 1-Pentyne | C3-OH | Secondary Propargylic Alcohol |

| 3-Methylpent-1-yn-3-ol | 1-Pentyne | C3-OH, C3-Methyl | Tertiary Propargylic Alcohol |

| This compound | 1-Pentyne | C3-OH, C3-Phenyl, C4-Methyl | Chiral Tertiary Propargylic Alcohol |

| 3-Substituted Pentane-2,4-diones | (related pentane (B18724) core) | C3-Alkyl/Aryl | β-Diketone Derivative acs.org |

By analyzing its structure in this way, this compound is understood not as an isolated molecule, but as a highly functionalized member of the pentyne family, representing a specific and challenging synthetic target whose properties are determined by the precise arrangement of its constituent parts.

Advanced Synthetic Methodologies for 3 Hydroxy 4 Methyl 3 Phenyl 1 Pentyne and Its Structural Analogs

Targeted Synthesis of 3-Hydroxy-4-methyl-3-phenyl-1-pentyne via Acetylenic Alkylation

The addition of acetylide anions to carbonyl compounds is a cornerstone in the synthesis of propargylic alcohols. This method allows for the direct formation of the carbon-carbon bond between the alkyne and the carbonyl carbon, leading to the desired alcohol upon workup.

Alkyne Anion Generation and Carbonyl Additions

The synthesis of this compound via this route commences with the deprotonation of a terminal alkyne, such as acetylene (B1199291) or a protected derivative, by a strong base to generate the corresponding acetylide anion. Common bases employed for this purpose include organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), and sodium amide (NaNH₂). The resulting highly nucleophilic acetylide anion then readily attacks the electrophilic carbonyl carbon of a suitable ketone precursor, in this case, 3-methyl-1-phenyl-2-butanone. The reaction proceeds through a nucleophilic addition mechanism, forming an alkoxide intermediate which, upon subsequent acidic workup, yields the final tertiary propargylic alcohol. libretexts.org

The general scheme for this reaction is as follows:

Alkyne Deprotonation: HC≡CH + R-Li → HC≡C-Li + R-H

Nucleophilic Addition: HC≡C-Li + Ph-C(=O)-CH(CH₃)₂ → Ph-C(O-Li)(C≡CH)-CH(CH₃)₂

Protonation: Ph-C(O-Li)(C≡CH)-CH(CH₃)₂ + H₃O⁺ → Ph-C(OH)(C≡CH)-CH(CH₃)₂ + Li⁺ + H₂O

The choice of solvent is critical for the stability and reactivity of the acetylide anion. Ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used at low temperatures to ensure reaction control and minimize side reactions.

Optimization of Organometallic Reagents for Stereocontrol

Achieving stereocontrol in the synthesis of chiral tertiary propargylic alcohols is a significant challenge. The addition of an acetylide to a prochiral ketone creates a new stereocenter, and controlling the facial selectivity of this addition is paramount for obtaining enantiomerically enriched products. Various strategies have been developed to address this, primarily involving the use of chiral ligands or auxiliaries complexed to the organometallic reagent.

Chiral amino alcohols, such as N-methylephedrine, have been successfully employed as ligands in conjunction with zinc(II) triflate (Zn(OTf)₂) to catalyze the enantioselective addition of terminal alkynes to ketones. organic-chemistry.org The chiral ligand coordinates to the metal center, creating a chiral environment that directs the approach of the acetylide to one face of the ketone.

Another powerful approach involves the use of chiral BINOL (1,1'-bi-2-naphthol) derivatives as ligands for titanium or lithium-based reagents. organic-chemistry.orgillinois.edu For instance, a catalyst system generated in situ from Ti(Oi-Pr)₄ and BINOL can effectively mediate the asymmetric addition of alkynylzinc reagents to ketones, affording the desired tertiary propargylic alcohols in high enantiomeric excess. illinois.edu The slow addition of the carbonyl compound to a pre-formed complex of the lithium acetylide and a chiral lithium binaphtholate catalyst has also been shown to significantly improve enantioselectivity. organic-chemistry.org

| Ligand/Auxiliary | Metal Reagent | Typical Substrate | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| N-Methylephedrine | Zn(OTf)₂ | Aldehydes/Ketones | Up to 99% |

| BINOL Derivatives | Ti(Oi-Pr)₄/ZnEt₂ | Aldehydes/Ketones | High |

| Chiral Salen Ligands | Alkynylzinc reagents | Aromatic Ketones | Moderate to High |

| (2S, 2'S)-2-hydroxymethyl-1-[(1-methylpyrrolidin-2-yl)methyl]pyrrolidine | Lithium trimethylsilylacetylide | Benzaldehyde | 92% |

Investigations into Grignard Reactions for Tertiary Alcohol Formation

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. Their application in the synthesis of tertiary alcohols, including propargylic alcohols, is a well-established and versatile methodology. organic-chemistry.org

Regioselective Carbon-Carbon Bond Formation with Alkyne Substrates

The synthesis of this compound using a Grignard reagent can be envisioned in two primary ways: the addition of an ethynylmagnesium halide to 3-methyl-1-phenyl-2-butanone, or the addition of an appropriate alkyl or aryl Grignard reagent to an alkynyl ketone.

In the first approach, ethynylmagnesium bromide, prepared by the reaction of ethylmagnesium bromide with acetylene, acts as the nucleophile. This acetylenic Grignard reagent then adds to the carbonyl group of the ketone in a manner analogous to the lithium acetylides described previously.

The second approach involves the reaction of a Grignard reagent, such as isobutylmagnesium bromide, with a phenyl ethynyl (B1212043) ketone. However, in cases of α,β-alkynyl ketones, the regioselectivity of the Grignard addition becomes a critical factor. Grignard reagents can undergo either a 1,2-addition to the carbonyl carbon or a 1,4-conjugate addition to the β-carbon of the alkyne. acs.orgorganic-chemistry.org The outcome is influenced by several factors, including the steric hindrance of the Grignard reagent and the substrate, as well as the presence of coordinating groups. wikipedia.orgnih.gov

Catalytic Enhancements for Grignard Additions

To improve the regioselectivity and efficiency of Grignard additions, catalytic amounts of transition metal salts, particularly copper(I) halides, are often employed. wikipedia.org The addition of a catalytic amount of a copper halide facilitates the conjugate addition of Grignard reagents to α,β-unsaturated carbonyl systems. wikipedia.org This is due to the in situ formation of an organocuprate species, which preferentially undergoes 1,4-addition.

For the synthesis of tertiary propargylic alcohols via 1,2-addition to alkynyl ketones, the use of copper catalysts needs to be carefully considered. However, copper-catalyzed carbometalation of propargylic alcohols with Grignard reagents has been shown to be a highly regio- and stereoselective method for the synthesis of polysubstituted allylic alcohols. rsc.org Furthermore, iron-copper cooperative catalysis has been demonstrated to be effective for the alkylmagnesiation of alkynes. acs.org The development of chiral ligands for copper-catalyzed enantioselective 1,4-addition of Grignard reagents to α,β-unsaturated carbonyl compounds has also been an area of active research. acs.org

| Catalyst | Grignard Reagent | Substrate | Key Outcome |

|---|---|---|---|

| Cu(I) Halides | Alkyl/Aryl Grignard | α,β-Unsaturated Ketones | Promotes 1,4-conjugate addition |

| FeCl₃/CuBr | Alkyl Grignard | Alkynes | Alkylmagnesiation |

| Copper complexes with chiral ferrocenyl diphosphines | Alkyl Grignard | α,β-Unsaturated Carbonyls | Enantioselective 1,4-addition |

Alternative Coupling Strategies for Alkyne-Bearing Alcohol Synthesis

Beyond the classical acetylide addition and Grignard reactions, several other powerful coupling methodologies have emerged for the synthesis of alkyne-bearing alcohols.

The Barbier reaction offers a convenient one-pot alternative to the Grignard reaction. wikipedia.org In this method, the organometallic reagent is generated in situ from an organic halide and a metal, such as zinc, indium, or tin, in the presence of the carbonyl compound. alfa-chemistry.comnrochemistry.com The reaction of propargylic bromides with aldehydes in the presence of zinc powder can lead to the formation of propargylic or allenic alcohols, with the regioselectivity being dependent on the substitution pattern of the propargyl halide. nih.gov

The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. While typically used to form C(sp)-C(sp²) bonds, modifications of this reaction can be employed in the synthesis of propargylic alcohols. For instance, the Sonogashira coupling of terminal propargylic alcohols with aryl halides can lead to more complex structures. nih.govmdpi.com

The A³ coupling (Aldehyde-Alkyne-Amine) is a three-component reaction that provides a highly atom-economical route to propargylamines. researchgate.netphytojournal.com While the primary product is an amine, this methodology is relevant as propargylamines can be precursors to or structurally related to propargylic alcohols. The reaction is typically catalyzed by transition metals like copper, gold, or ruthenium. researchgate.net

The Nozaki-Hiyama-Kishi (NHK) reaction is a chromium- and nickel-catalyzed coupling of an aldehyde with a vinyl or allyl halide to form an alcohol. wikipedia.orgnumberanalytics.com This reaction is known for its high chemoselectivity and tolerance of a wide range of functional groups. wikipedia.org While traditionally used for the synthesis of allylic alcohols, its principles can be extended to the synthesis of other alcohol-containing structures.

| Reaction | Key Reactants | Catalyst/Promoter | Product Type |

|---|---|---|---|

| Barbier Reaction | Propargylic Halide, Carbonyl Compound | Zn, In, Sn | Propargylic/Allenic Alcohol |

| Sonogashira Coupling | Terminal Alkyne, Aryl/Vinyl Halide | Pd/Cu | Aryl/Vinyl Alkynes (precursors) |

| A³ Coupling | Aldehyde, Alkyne, Amine | Cu, Au, Ru | Propargylamine |

| Nozaki-Hiyama-Kishi Reaction | Aldehyde, Vinyl/Allyl Halide | Cr/Ni | Allylic/Vinylic Alcohol |

Palladium-Catalyzed Cross-Coupling Approaches for Csp–Csp3 Bonds

The formation of a carbon-carbon bond between an sp-hybridized carbon of an alkyne and an sp3-hybridized carbon is a powerful tool in organic synthesis. While the direct synthesis of this compound via this method is not extensively documented, palladium-catalyzed cross-coupling reactions represent a viable strategy for creating its structural analogs. These reactions typically involve the coupling of an organometallic reagent with an organic halide. For instance, a palladium catalyst can facilitate the coupling of an alkynyl nucleophile with an sp3-hybridized electrophile.

Recent advancements have focused on the enantioselective synthesis of chiral building blocks using palladium-catalyzed reactions. nih.govnih.gov For example, palladium-catalyzed decarboxylative allylic alkylation has been used to create fluorinated α-tetrasubstituted stereocenters in high yields and enantioselectivities. nih.govnih.gov While this specific reaction is for Csp3-Csp3 coupling, the principles can be adapted for Csp-Csp3 bond formation. A hypothetical approach for a structural analog of this compound could involve the coupling of a suitable alkynylmetal species with a precursor containing the tertiary alcohol moiety and a leaving group on the adjacent carbon.

The judicious choice of ligands is crucial for the success of these coupling reactions, with bulky and electron-rich phosphine (B1218219) ligands often being key to achieving high efficiency and selectivity.

Transition Metal-Mediated Functionalization of Alkyne Precursors

Transition metals play a pivotal role in the functionalization of alkynes, including propargylic alcohols. researchgate.net Catalytic systems involving metals such as ruthenium, gold, and iron can activate the alkyne or the alcohol functionality, enabling a variety of transformations. researchgate.netorganic-chemistry.org For instance, the functionalization of propargylic alcohols can proceed through the formation of propargylic carbocations, which are stabilized by the metal and can then be trapped by various nucleophiles. researchgate.net

Manganese-catalyzed hydroarylation of tertiary propargylic alcohols with boronic acids is another example of transition metal-mediated functionalization, though it modifies the alkyne moiety. acs.org The synthesis of tertiary propargylic boronic esters from borylated cyclopropanes via an alkynyllithium-mediated rearrangement also highlights the versatility of these precursors for further functionalization. nih.gov

The following table summarizes representative transition metal-catalyzed reactions applicable to the functionalization of propargylic alcohols, which could be adapted for this compound.

| Reaction Type | Catalyst/Reagent | Substrates | Product Type | Ref. |

| Propargylic Substitution | FeCl3 | Propargylic alcohols, various nucleophiles | C-C, C-O, C-S, C-N bond formation | organic-chemistry.org |

| Propargylic Etherification | CuOTf·1/2C6H6 / Ligand | Propargylic carbonates, alcohols/phenols | Chiral propargylic ethers | acs.org |

| Hydroarylation | Manganese catalyst | Tertiary propargylic alcohols, boronic acids | Arylated alkenes | acs.org |

Derivatization of this compound as Synthetic Precursors

The presence of both a hydroxyl group and an alkyne moiety makes this compound a versatile precursor for the synthesis of various other organic molecules.

Synthesis of Ketone Derivatives from Alkyne Hydration (e.g., 3-Hydroxy-4-methyl-3-phenyl-2-pentanone)

The hydration of the alkyne functionality in this compound leads to the formation of a ketone. This reaction typically proceeds via an enol intermediate which then tautomerizes to the more stable keto form. libretexts.org The addition of water across the triple bond follows Markovnikov's rule, meaning the oxygen atom adds to the more substituted carbon. For a terminal alkyne, this results in a methyl ketone. libretexts.org

The hydration of alkynes is often catalyzed by strong acids, such as sulfuric acid, in the presence of a mercuric salt like mercuric oxide or mercuric sulfate (B86663). libretexts.orgprepchem.com

A specific preparation of 3-hydroxy-4-methyl-3-phenyl-2-pentanone (B8389470) involves refluxing this compound in a mixture of tetrahydrofuran, water, and concentrated sulfuric acid with red mercuric oxide. prepchem.com

| Reactant | Reagents | Product |

| This compound | H2SO4, HgO, H2O/THF | 3-Hydroxy-4-methyl-3-phenyl-2-pentanone |

Preparation of Substituted Alkene Analogs via Alkyne Reduction

The triple bond of this compound can be partially or fully reduced to yield alkene or alkane analogs, respectively. The stereochemical outcome of the partial reduction is highly dependent on the choice of reducing agent.

Cis-alkene formation : Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) will selectively reduce the alkyne to a cis-alkene.

Trans-alkene formation : The use of sodium or lithium metal in liquid ammonia (B1221849) at low temperatures will result in the formation of the trans-alkene.

Alkane formation : Complete reduction to the corresponding alkane, 3-hydroxy-4-methyl-3-phenylpentane, can be achieved by catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere.

The following table outlines the expected products from the reduction of this compound.

| Starting Material | Reagent/Catalyst | Major Product |

| This compound | H2, Lindlar's catalyst | (Z)-3-Hydroxy-4-methyl-3-phenyl-1-pentene |

| This compound | Na, NH3 (l) | (E)-3-Hydroxy-4-methyl-3-phenyl-1-pentene |

| This compound | H2, Pd/C | 3-Hydroxy-4-methyl-3-phenylpentane |

Esterification and Etherification of the Tertiary Hydroxyl Group

The tertiary hydroxyl group of this compound can undergo esterification and etherification to produce a range of derivatives.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) in the presence of an acid catalyst or a base. The steric hindrance of the tertiary alcohol can make esterification challenging, sometimes requiring more reactive acylating agents or specific catalysts.

Etherification of tertiary alcohols can also be difficult due to the steric hindrance and the propensity for elimination reactions under acidic conditions. rsc.org However, methods have been developed for the synthesis of tertiary ethers. For instance, scandium- and lanthanum-catalyzed etherifications of propargyl alcohols have been shown to be effective. nih.gov Another approach involves the copper-catalyzed enantioselective propargylic etherification of propargylic esters with alcohols, which proceeds with high enantioselectivity. acs.org While this method involves a propargylic ester as the starting material, it demonstrates a pathway to chiral propargylic ethers.

| Reaction | Reagents | Product Type |

| Esterification | Carboxylic acid/derivative, acid/base catalyst | Ester |

| Etherification | Alcohol, Lewis acid catalyst (e.g., Sc(OTf)3, La(OTf)3) | Ether |

Mechanistic Investigations of Reactions Involving 3 Hydroxy 4 Methyl 3 Phenyl 1 Pentyne

Elucidation of Alkyl-Alkyne Addition Reaction Mechanisms

The most direct synthesis of 3-hydroxy-4-methyl-3-phenyl-1-pentyne involves the nucleophilic addition of an ethynyl (B1212043) group to the carbonyl carbon of a ketone. This process exemplifies the formation of a carbon-carbon bond and the creation of a chiral tertiary alcohol center.

Nucleophilic Pathways of Organometallic Reagent Additions

The formation of this compound is readily achieved through the reaction of an organometallic derivative of acetylene (B1199291), such as ethynylmagnesium bromide or ethynyllithium, with the ketone 2-methyl-1-phenylpropan-1-one (phenyl isopropyl ketone). Organometallic reagents like Grignard and organolithium compounds are characterized by a highly polarized carbon-metal bond, which imparts significant carbanionic character to the carbon atom. libretexts.orglibretexts.org

The mechanism commences with the nucleophilic attack of the carbanionic ethynyl group on the electrophilic carbonyl carbon of the ketone. youtube.com The polarized C=O bond of the ketone makes the carbon atom electron-deficient and thus susceptible to attack. The organometallic reagent coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The nucleophilic carbon of the ethynyl reagent then adds to the carbonyl carbon, breaking the C=O pi bond and transferring the electron pair to the oxygen atom. youtube.com

Role of Reaction Intermediates in Tertiary Alcohol Formation

| Step | Reactant(s) | Reagent | Key Intermediate | Product |

|---|---|---|---|---|

| 1. Nucleophilic Addition | 2-Methyl-1-phenylpropan-1-one | Ethynylmagnesium Bromide (HC≡CMgBr) | Magnesium Alkoxide | - |

| 2. Acidic Workup | Magnesium Alkoxide Intermediate | Aqueous Ammonium Chloride (NH₄Cl) | - | This compound |

Analysis of Alkyne Hydration Reaction Mechanisms

The hydration of the alkyne functional group in this compound is a classic transformation that converts the carbon-carbon triple bond into a carbonyl group. This reaction is typically catalyzed by mercury salts in the presence of a strong acid.

Mercuric Oxide Catalyzed Hydration Pathways

The hydration of alkynes is efficiently catalyzed by mercuric sulfate (B86663) (HgSO₄), often generated in situ from mercuric oxide (HgO) and sulfuric acid (H₂SO₄). chemistrysteps.com The mechanism for the hydration of a terminal alkyne like this compound proceeds through several distinct steps. libretexts.orglibretexts.org

Electrophilic Addition : The mercuric ion (Hg²⁺) acts as an electrophile and is attacked by the π-electrons of the alkyne triple bond. This forms a bridged mercurinium ion intermediate or a vinylic carbocation. libretexts.orgorganicchemistrytutor.com

Nucleophilic Attack : A water molecule acts as a nucleophile and attacks the more substituted carbon of the former triple bond, following Markovnikov's rule. This results in the formation of a protonated organomercury enol. libretexts.orglumenlearning.com

Deprotonation : A base (typically water) removes a proton from the oxonium ion to yield a neutral organomercury enol intermediate. libretexts.org

Protodemercuration : Under the acidic conditions, the mercury is replaced by a proton to give a vinylic alcohol, known as an enol. libretexts.org

Keto-Enol Tautomerization : The enol intermediate is generally unstable and rapidly isomerizes to the more stable keto form. masterorganicchemistry.com This process, called tautomerization, involves the migration of a proton and a shift of the double bond, resulting in the formation of a methyl ketone. libretexts.orglibretexts.org

For this compound, this sequence yields 4-hydroxy-5-methyl-4-phenyl-2-hexanone.

Kinetics and Thermodynamics of Alkyne to Ketone Transformation

| Tautomer | Relative Stability | Typical ΔG° (kcal/mol) | Equilibrium Position |

|---|---|---|---|

| Enol Form (e.g., H₂C=CHOH) | Less Stable | 0 | Minor Component |

| Keto Form (e.g., H₃C-CHO) | More Stable | -10 to -15 | Major Component |

Note: Values are generalized for simple enol-keto pairs to illustrate the thermodynamic principle.

Mechanistic Insights into Stereoselective Transformations

The C3 carbon in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. Consequently, mechanistic investigations into its stereoselective synthesis are of significant interest.

The enantioselective synthesis of chiral tertiary propargylic alcohols can be achieved by modifying the organometallic addition to the precursor ketone, 2-methyl-1-phenylpropan-1-one. mdpi.comchinesechemsoc.org One common strategy involves the use of a chiral ligand or auxiliary that complexes with the organometallic reagent. nih.gov For instance, the addition of a chiral amino alcohol like N-methylephedrine to a zinc-alkyne reagent can facilitate the enantioselective addition of the alkyne to an aldehyde. organic-chemistry.org A similar principle can be applied to ketone additions.

The chiral ligand creates a chiral environment around the reacting species, causing the nucleophilic attack to occur preferentially on one face of the planar carbonyl group over the other. This facial selectivity leads to the formation of one enantiomer of the product in excess. The transition state energies for the formation of the two different enantiomers are no longer equal, with one pathway being kinetically favored.

Another approach is the kinetic resolution of a racemic mixture of the tertiary propargylic alcohol. rsc.org This involves reacting the racemate with a chiral reagent that reacts faster with one enantiomer than the other, allowing for the separation of the unreacted, enantioenriched alcohol.

| Strategy | Method | Mechanistic Principle | Typical Outcome |

|---|---|---|---|

| Asymmetric Addition | Use of chiral ligands (e.g., amino alcohols, BINOL derivatives) with organometallic reagents (Zn, Al, Ti-based). | Formation of a diastereomeric transition state with a lower energy pathway for one enantiomer. | High enantiomeric excess (ee) of the desired alcohol. |

| Chiral Auxiliary | Covalent attachment of a chiral auxiliary to the ketone substrate. | The auxiliary sterically blocks one face of the carbonyl, directing the nucleophilic attack. | High diastereomeric excess, with the auxiliary removed in a later step. |

| Kinetic Resolution | Enzymatic (e.g., lipase) or chemical acylation of the racemic alcohol. | One enantiomer reacts faster with the chiral catalyst/reagent, leaving the other enantiomer unreacted. | Separation of enantiomers, with a maximum theoretical yield of 50% for the unreacted enantiomer. |

Influence of Substrate Conformation on Reaction Stereochemical Outcomes

Detailed studies on the specific compound this compound are not extensively available in the public domain. However, the stereochemical outcomes of reactions involving structurally similar chiral propargyl alcohols are well-documented. The conformation of the substrate plays a crucial role in determining the stereochemistry of the products formed. For chiral propargyl alcohols, the relative orientation of the substituents around the stereogenic center, including the hydroxyl group, the alkyne moiety, and other alkyl or aryl groups, dictates the facial selectivity of approaching reagents.

In reactions such as asymmetric epoxidation or reduction, the hydroxyl group can act as a directing group, coordinating with the reagent and delivering it to a specific face of the alkyne. The conformational preferences of the molecule, often analyzed using computational models like the Felkin-Ahn model, help predict the major diastereomer formed. The steric bulk of the substituents significantly influences the energetically most favorable conformation, thereby controlling the stereochemical pathway of the reaction. For a molecule like this compound, the interplay between the phenyl and isopropyl groups would be a key determinant of its conformational bias and, consequently, the stereoselectivity of its reactions.

Transition State Analysis in Chiral Induction

The mechanism of chiral induction in reactions of chiral propargyl alcohols is often rationalized by analyzing the transition state structures. For this compound, any chiral induction would arise from the transfer of chirality from the existing stereocenter to a new one being formed. This process is governed by the relative energies of the diastereomeric transition states.

In a typical scenario, a chiral catalyst or reagent interacts with the substrate to form a complex. The geometry of this complex in the transition state determines the stereochemical outcome. For instance, in an asymmetric addition to the alkyne, the transition state model would consider the coordination of a chiral ligand to a metal catalyst, which in turn coordinates with the substrate. The steric and electronic interactions between the ligand, the substrate's substituents (phenyl, isopropyl, and hydroxyl groups), and the incoming reactant would lead to one transition state being significantly lower in energy than the other. This energy difference is what leads to the observed enantiomeric or diastereomeric excess. Detailed computational studies, often employing density functional theory (DFT), are instrumental in visualizing and quantifying the energetic differences between these competing transition state pathways.

Exploration of Electrophile-Induced Reactions and Rearrangements

The reaction of acetylenic alcohols like this compound with various electrophiles can lead to a diverse array of products through addition, cyclization, and rearrangement pathways. The presence of the hydroxyl group and the phenyl ring can significantly influence the course of these reactions.

One common reaction is the electrophile-induced cyclization. For example, treatment with an iodinating agent can lead to the formation of iodinated furans or other oxygen-containing heterocycles. The reaction proceeds via the initial attack of the electrophile on the alkyne, forming a vinyl cation or a bridged intermediate. The neighboring hydroxyl group can then act as an internal nucleophile, attacking the intermediate to close the ring. The regioselectivity of this cyclization (i.e., the size of the ring formed) is dependent on the nature of the electrophile and the reaction conditions.

Another important class of reactions involves rearrangements. The Meyer-Schuster rearrangement, for example, involves the acid-catalyzed conversion of propargyl alcohols to α,β-unsaturated carbonyl compounds. For this compound, this would likely proceed through a protonated intermediate, followed by a 1,3-hydroxyl shift to form an allene, which then tautomerizes to the enone. The presence of the phenyl group can stabilize cationic intermediates, potentially favoring alternative rearrangement pathways like the Rupe rearrangement, which typically occurs with tertiary acetylenic alcohols bearing an α-hydrogen and leads to α,β-unsaturated ketones after a series of steps including hydration and rearrangement.

The table below summarizes potential products from electrophile-induced reactions based on general reactivity patterns of similar compounds.

| Electrophile/Reagent | Reaction Type | Potential Product(s) |

| I₂ / NaHCO₃ | Iodocyclization | Iodinated furan (B31954) derivative |

| H₃O⁺ | Meyer-Schuster/Rupe Rearrangement | α,β-Unsaturated ketone |

| HgSO₄, H₂SO₄ | Hydration/Rearrangement | α,β-Unsaturated ketone |

| NBS | Bromination/Cyclization | Brominated heterocyclic compound |

This table is illustrative and based on the expected reactivity of the functional groups present in this compound.

Stereochemical Aspects and Chirality in 3 Hydroxy 4 Methyl 3 Phenyl 1 Pentyne Chemistry

Enantioselective Synthesis Methodologies for the Chiral Center at C3

The controlled synthesis of a specific enantiomer of 3-hydroxy-4-methyl-3-phenyl-1-pentyne is a key objective in asymmetric synthesis. Various strategies have been developed to achieve high enantioselectivity in the formation of the chiral center at C3.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules like this compound. This approach involves the use of a chiral catalyst to influence the stereochemical outcome of the reaction that forms the C3 stereocenter. A common method for synthesizing propargyl alcohols is the addition of a terminal alkyne to a ketone, in this case, the addition of ethynylmagnesium bromide to 1-phenyl-2-methyl-1-propanone, catalyzed by a chiral metal complex.

Chiral ligands, often in complex with a metal center, create a chiral environment that favors the formation of one enantiomer over the other. For the synthesis of this compound, various chiral catalyst systems could be employed. While specific research on this exact molecule is limited, data from analogous reactions with similar substrates provide insight into the potential effectiveness of different catalysts.

Table 1: Representative Results for Asymmetric Alkynylation to Form Propargyl Alcohols

| Entry | Chiral Ligand | Metal Salt | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | (R)-BINOL | Zn(OTf)₂ | Toluene | 0 | 85 | 92 |

| 2 | (-)-N-Methylephedrine | Ti(O-iPr)₄ | THF | -20 | 90 | 88 |

| 3 | (S,S)-Chiraphos | Cu(OTf) | CH₂Cl₂ | -78 | 82 | 95 |

| 4 | (R,R)-DIOP | In(OTf)₃ | Dioxane | 25 | 78 | 85 |

Another effective strategy for controlling the stereochemistry at C3 is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into one of the starting materials to direct the stereoselectivity of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed.

In the context of synthesizing this compound, a chiral auxiliary could be attached to the ketone precursor. For instance, a chiral oxazolidinone auxiliary could be used to control the addition of the ethynyl (B1212043) nucleophile. The steric hindrance and electronic properties of the auxiliary would favor attack from one face of the ketone, leading to the formation of a diastereomerically enriched product. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched target molecule.

Table 2: Diastereoselective Alkynylation using a Chiral Auxiliary

| Entry | Chiral Auxiliary | Nucleophile | Lewis Acid | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 1 | Evans' Oxazolidinone | Ethynylmagnesium bromide | MgBr₂·OEt₂ | 95:5 |

| 2 | Oppolzer's Camphorsultam | Ethynyllithium | LiCl | 92:8 |

| 3 | (S)-RAMP | Ethynylcerium chloride | CeCl₃ | 98:2 |

Note: This table illustrates the potential diastereoselectivity achievable with common chiral auxiliaries in reactions analogous to the synthesis of this compound.

Diastereoselective Synthesis of Related Compounds

When synthesizing derivatives of this compound that contain additional stereocenters, controlling the relative stereochemistry between these centers becomes crucial. This is known as diastereoselective synthesis.

The principles of stereochemical control can be extended to the synthesis of more complex molecules derived from this compound. For example, if the alkyne moiety is further functionalized to introduce a second chiral center, the existing stereocenter at C3 can influence the stereochemical outcome at the new center. This phenomenon is known as substrate-controlled diastereoselection. The steric bulk and electronic nature of the substituents at C3 can direct the approach of reagents to the reacting center, favoring the formation of one diastereomer over the other.

Resolution Techniques for Enantiomeric Separation

When an enantioselective synthesis is not employed or does not provide sufficient enantiomeric purity, resolution techniques can be used to separate a racemic mixture of this compound into its individual enantiomers.

Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), is a powerful method for the analytical and preparative separation of enantiomers. The principle behind this technique is the differential interaction of the two enantiomers with the chiral environment of the stationary phase, leading to different retention times and thus, separation.

The development of effective CSPs is key to achieving good resolution. For a molecule like this compound, which contains a hydroxyl group and a phenyl group, CSPs based on polysaccharide derivatives (e.g., cellulose or amylose carbamates) or Pirkle-type phases are often effective. These phases can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and steric interactions, which are sensitive to the three-dimensional structure of the enantiomers.

Table 3: Representative Chiral HPLC Separation Parameters for Propargyl Alcohols

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) |

|---|---|---|---|---|

| Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Hexane/Isopropanol (90:10) | 1.0 | 254 | 2.5 |

| Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate)) | Heptane/Ethanol (85:15) | 0.8 | 254 | 2.1 |

| Regis (R,R)-Whelk-O1 | Hexane/Ethanol/Acetic Acid (95:5:0.1) | 1.2 | 254 | 1.8 |

Note: This data is representative of typical chiral HPLC separations for compounds structurally similar to this compound and serves as a guideline for potential separation methods.

Lack of Publicly Available Research on Diastereomeric Salt Formation and Crystallization of this compound

Extensive searches of publicly accessible scientific literature and chemical databases have yielded no specific research findings on the diastereomeric salt formation and crystallization of the chiral compound this compound. While the principles of diastereomeric salt formation are a well-established method for the resolution of racemic mixtures, the application of this technique to this particular compound, including details of resolving agents, solvent systems, and crystallization conditions, is not documented in the available resources.

The resolution of racemates via diastereomeric salt formation is a classical and widely used technique in organic chemistry for separating enantiomers. This method involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomers can then be separated by fractional crystallization.

General approaches to this process often involve screening various chiral resolving agents and solvent systems to find conditions that provide efficient separation and high diastereomeric excess. However, without specific studies on this compound, any discussion of its resolution via this method would be purely hypothetical and not based on documented research.

Therefore, the requested detailed research findings and data tables for the diastereomeric salt formation and crystallization of this compound cannot be provided at this time due to the absence of specific scientific literature on the subject.

Advanced Spectroscopic Analysis Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 3-Hydroxy-4-methyl-3-phenyl-1-pentyne, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to map out the intricate network of proton and carbon atoms.

Proton (¹H) NMR for Structural Connectivity and Stereochemical Assignments

The ¹H NMR spectrum of this compound would provide crucial information about the number of different types of protons, their electronic environments, and their spatial relationships. The expected signals would correspond to the various proton-containing functional groups within the molecule.

A singlet would be anticipated for the hydroxyl (-OH) proton, with its chemical shift being concentration and solvent dependent. The terminal alkyne proton (-C≡CH) would also appear as a distinct singlet, typically in the range of 2.0-3.0 ppm. The protons of the phenyl group would give rise to a complex multiplet pattern in the aromatic region of the spectrum (approximately 7.0-8.0 ppm).

The isopropyl group protons would manifest as a doublet for the two methyl groups and a septet for the methine proton, with the coupling between them providing clear evidence of their connectivity. The specific chemical shifts and coupling constants (J-values) would be instrumental in confirming the local environment of each proton.

Carbon (¹³C) NMR for Carbon Framework Elucidation

Complementing the ¹H NMR data, the ¹³C NMR spectrum would reveal the number of non-equivalent carbon atoms and their hybridization states. Each unique carbon atom in this compound would produce a distinct signal.

The two carbons of the alkyne group would appear at characteristic chemical shifts, with the terminal, proton-bearing carbon being at a slightly lower field than the quaternary carbon. The carbon atom bearing the hydroxyl group and the phenyl ring would be found in the downfield region, indicative of its deshielded nature. The carbons of the phenyl ring would produce a set of signals in the aromatic region (typically 120-140 ppm). The carbons of the isopropyl group would resonate at higher fields, consistent with their sp³ hybridization.

2D NMR Techniques (COSY, HSQC, HMBC) for Complex Structure Confirmation

To unequivocally assemble the molecular structure, two-dimensional NMR techniques are paramount.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. For instance, it would show a correlation between the methine proton of the isopropyl group and the protons of its two methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings between protons and carbons (typically over two or three bonds). For example, HMBC would show correlations from the hydroxyl proton to the adjacent quaternary carbon and from the alkyne proton to the carbons of the triple bond. It would also be instrumental in confirming the connection of the phenyl and isopropyl groups to the tertiary alcohol carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.

Characteristic Vibrational Modes of Hydroxyl, Phenyl, and Alkyne Groups

The IR spectrum of this compound would be expected to exhibit several key absorption bands:

Hydroxyl (-OH) group: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration. The broadness of this peak is due to hydrogen bonding.

Phenyl (C₆H₅) group: The presence of the aromatic ring would be confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹ and characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Alkyne (-C≡CH) group: A sharp and weak C≡C stretching band would be expected around 2100-2140 cm⁻¹. Additionally, a strong and sharp C-H stretching band for the terminal alkyne proton would appear around 3300 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides vital information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and, consequently, the elemental composition of the molecule. The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is an indispensable tool for determining the elemental formula of an unknown compound by measuring its mass-to-charge ratio (m/z) with very high precision. This technique allows for the calculation of the exact mass of the molecular ion, which can then be matched to a unique elemental composition.

For this compound, the molecular formula is C₁₂H₁₄O. The theoretical exact mass of the neutral molecule can be calculated by summing the masses of its constituent isotopes:

| Element | Number of Atoms | Isotopic Mass (amu) | Total Mass (amu) |

| Carbon (¹²C) | 12 | 12.000000 | 144.000000 |

| Hydrogen (¹H) | 14 | 1.007825 | 14.10955 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total | 174.104465 |

In a typical HRMS experiment, the compound would be ionized, commonly using a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to produce the protonated molecule [M+H]⁺ or other adducts. The expected exact mass for the protonated molecule [C₁₂H₁₅O]⁺ would be 175.11214 . The high resolution of the mass spectrometer allows for the differentiation of this mass from other potential elemental compositions that might have the same nominal mass.

Further analysis of the fragmentation patterns observed in the mass spectrum can provide valuable structural information. For this compound, characteristic fragmentation pathways could include the loss of a water molecule (-18 Da) from the tertiary alcohol, the cleavage of the bond between the isopropyl group and the rest of the molecule, or the fragmentation of the phenyl ring.

Complementary Spectroscopic Techniques

While HRMS provides the elemental formula, other spectroscopic techniques are necessary to determine the specific arrangement of atoms within the molecule.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems, known as chromophores. The structure of this compound contains two primary chromophores: the phenyl group and the carbon-carbon triple bond (alkyne).

The phenyl ring is a well-characterized chromophore that typically exhibits two main absorption bands in the UV region. The more intense band, corresponding to the π → π* transition, is usually observed around 200-210 nm. A second, less intense band, resulting from a different π → π* transition, is often seen in the 250-270 nm region and may show fine structure.

The alkyne group, in isolation, has a weak π → π* transition in the far UV region, which is often not observed with standard instrumentation. However, when conjugated with the phenyl ring, as is the case in phenylacetylene (B144264) and its derivatives, the electronic system is extended. This conjugation leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the phenyl group's absorption bands.

For this compound, the electronic transitions of the phenylacetylene-like core would be the most prominent features in the UV-Vis spectrum. The presence of the hydroxyl and isopropyl groups are not expected to significantly alter the primary absorption bands of the core structure, though they may cause minor shifts.

| Chromophore | Expected Absorption Band (λmax) | Transition Type |

| Phenyl Ring | ~200-210 nm | π → π |

| Phenyl Ring | ~250-270 nm | π → π |

| Phenylacetylene System | Bathochromic shift of phenyl bands | π → π* |

By combining the exact mass determination from HRMS with the chromophore analysis from UV-Vis spectroscopy, alongside other techniques like NMR and IR spectroscopy, a complete and unambiguous structural elucidation of this compound can be achieved.

Computational Chemistry and Theoretical Studies of 3 Hydroxy 4 Methyl 3 Phenyl 1 Pentyne

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and predict various molecular properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of 3-Hydroxy-4-methyl-3-phenyl-1-pentyne.

A typical DFT study would begin with the optimization of the molecule's geometry. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable structure. The calculations would likely employ a functional such as B3LYP, which is known for its reliability in predicting geometries and energies for a wide range of organic molecules. A suitable basis set, for instance, 6-31G(d,p), would be used to describe the atomic orbitals.

The output of such a calculation would provide key geometric parameters. Below is a hypothetical data table illustrating the kind of results that would be obtained for key bond lengths and angles in the optimized structure of this compound.

Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-31G(d,p))

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C≡C (alkyne) | 1.21 |

| Bond Length (Å) | C-O (hydroxyl) | 1.43 |

| Bond Length (Å) | C-C (phenyl-chiral center) | 1.52 |

| Bond Angle (°) | C-C≡C | 178.5 |

| Bond Angle (°) | O-C-Phenyl | 109.8 |

| Dihedral Angle (°) | H-O-C-Phenyl | 65.2 |

Beyond geometry, DFT calculations would also elucidate the electronic structure, providing insights into the molecule's reactivity. The distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential map would be determined. These parameters are crucial for predicting sites susceptible to nucleophilic or electrophilic attack.

Ab Initio Methods for High-Accuracy Predictions

For even higher accuracy, particularly for electronic properties and reaction energies, ab initio methods can be employed. These methods are based on first principles without the use of empirical parameters. A common approach is to use Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)). While computationally more demanding than DFT, these methods can provide benchmark-quality data.

An ab initio calculation would typically be performed on the DFT-optimized geometry (a single-point energy calculation) to refine the energy prediction. These high-accuracy energies are particularly important when comparing the relative stabilities of different conformers or calculating the energy barriers of reactions.

Conformational Analysis and Energy Landscapes

Due to the presence of several single bonds, this compound is a flexible molecule that can exist in various spatial arrangements or conformations.

Exploration of Stable Conformations of the Molecule

A conformational search would be performed to identify the stable conformers of the molecule. This involves systematically rotating the rotatable bonds (such as the C-C bond between the chiral center and the isopropyl group, the C-phenyl bond, and the C-O bond of the hydroxyl group) and calculating the energy of each resulting structure. The identified low-energy conformers would then be fully optimized using a method like DFT.

The relative energies of these stable conformers would indicate their population at a given temperature according to the Boltzmann distribution. The analysis would likely reveal that steric hindrance between the bulky phenyl and isopropyl groups, as well as potential intramolecular hydrogen bonding involving the hydroxyl group and the alkyne's π-system, are the dominant factors determining conformational preference.

Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| 1 (Global Minimum) | O-C-C-isopropyl = 60, H-O-C-C(alkyne) = 180 | 0.00 | 75.3 |

| 2 | O-C-C-isopropyl = 180, H-O-C-C(alkyne) = 65 | 1.25 | 12.1 |

| 3 | O-C-C-isopropyl = -60, H-O-C-C(alkyne) = 70 | 1.50 | 8.2 |

| 4 | O-C-C-isopropyl = 60, H-O-C-C(alkyne) = -60 | 2.10 | 4.4 |

Intermolecular Interactions and Solvent Effects

The behavior of this compound in solution can be significantly influenced by its interactions with solvent molecules. Computational models can account for these effects.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the conformational equilibrium. For instance, in a polar solvent, conformers with a larger dipole moment would be preferentially stabilized.

Explicit solvent models, where a number of solvent molecules are included in the calculation, provide a more detailed picture. This approach, often combined with molecular dynamics simulations, can reveal specific intermolecular interactions, such as hydrogen bonding between the hydroxyl group of the solute and solvent molecules. This level of detail is crucial for understanding how the solvent can alter the energy landscape and potentially favor different conformations than those preferred in the gas phase.

Transition State Modeling for Reaction Pathways

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. For this compound, several reactions could be of interest, such as its dehydration, oxidation, or addition reactions across the alkyne.

Transition state modeling involves locating the saddle point on the potential energy surface that connects reactants and products. The structure of the transition state provides a snapshot of the bond-making and bond-breaking processes during the reaction. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

For example, a study of the acid-catalyzed Meyer-Schuster rearrangement would involve locating the transition state for the propargylic rearrangement. Calculations would be performed for each step of the proposed mechanism, and the computed activation energies would help to identify the rate-determining step. The influence of substituents on the phenyl ring or the use of different catalysts could also be systematically investigated by comparing the transition state energies for the modified reaction pathways.

The results of such a study would provide a detailed mechanistic understanding that can be used to rationalize experimental observations and guide the design of new synthetic methodologies.

Predicting Activation Energies and Reaction Rates

In the realm of computational chemistry, the prediction of activation energies and reaction rates is a cornerstone for understanding and optimizing chemical reactions. For a molecule like this compound, which is used as a reactant in the synthesis of other compounds such as 3-Hydroxy-4-methyl-3-phenyl-2-pentanone (B8389470), theoretical calculations would be invaluable. prepchem.com

Typically, quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surface of a reaction. This involves locating the transition state structure, which is the highest point on the minimum energy path between reactants and products. The energy difference between the reactants and the transition state defines the activation energy (Ea).

Once the activation energy is determined, reaction rates can be estimated using Transition State Theory (TST). This theory provides a framework for calculating the rate constant (k) based on the properties of the reactants and the transition state. A hypothetical reaction involving this compound is presented in the table below to illustrate the kind of data that would be generated from such a study.

| Hypothetical Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Rate Constant (s⁻¹) |

| Isomerization of this compound | DFT (B3LYP/6-31G*) | Data Not Available | Data Not Available |

| Addition to the Alkyne Moiety | CCSD(T)/aug-cc-pVTZ | Data Not Available | Data Not Available |

This table is for illustrative purposes only, as no specific computational data for this compound has been found in the scientific literature.

Insights into Regioselectivity and Stereoselectivity

Many reactions involving unsymmetrical alkynes like this compound can potentially yield different constitutional isomers (regioisomers) or stereoisomers. Computational chemistry offers powerful tools to predict the selectivity of such reactions.

By calculating the activation energies for all possible reaction pathways leading to different products, chemists can determine the most likely outcome. The pathway with the lowest activation energy will be kinetically favored, and the corresponding product will be the major one. For example, in an electrophilic addition to the alkyne bond, calculations could predict whether the electrophile adds to the terminal carbon or the adjacent carbon, thus determining the regioselectivity. Similarly, the stereochemical outcome of reactions creating a new chiral center could be predicted by comparing the energies of the diastereomeric transition states.

Spectroscopic Property Prediction via Computational Methods

Computational methods are routinely used to predict spectroscopic data, which serves as a powerful tool for structure elucidation and for comparing with and interpreting experimental spectra.

Simulations of NMR and IR Spectra for Comparison with Experimental Data

The simulation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is a common application of computational chemistry. Using DFT methods, it is possible to calculate the magnetic shielding tensors for each nucleus, which can then be converted into chemical shifts (δ). Similarly, the vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum.

These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. While experimental data for the product of a reaction involving this compound is available, no such data for the starting material itself is found in the public domain. prepchem.com The table below illustrates how a comparison between experimental and simulated data would be presented.

| Spectroscopic Data | Experimental Value | Calculated Value (Method) |

| ¹H NMR Chemical Shift (ppm) | Data Not Available | Data Not Available |

| ¹³C NMR Chemical Shift (ppm) | Data Not Available | Data Not Available |

| IR Frequency (cm⁻¹) - O-H stretch | Data Not Available | Data Not Available |

| IR Frequency (cm⁻¹) - C≡C stretch | Data Not Available | Data Not Available |

This table is for illustrative purposes only, as no specific experimental or computational spectroscopic data for this compound has been found.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

For this compound, MD simulations could provide insights into its conformational preferences, the dynamics of the hydroxyl and phenyl groups, and its interactions with solvent molecules. This information is crucial for understanding its reactivity and physical properties. However, no published MD simulation studies for this specific molecule were identified.

Future Research Directions and Unexplored Avenues

Exploration of Novel Catalytic Systems for Synthesis

The primary route to 3-Hydroxy-4-methyl-3-phenyl-1-pentyne involves the alkynylation of 3-methyl-2-butanone (B44728) with a phenylacetylene-derived nucleophile. While classic Grignard or organolithium reagents are effective, future research should focus on developing more sophisticated and sustainable catalytic systems. The goal is to enhance efficiency, selectivity, and operational simplicity.

Transition metal catalysis offers a promising avenue. For instance, ruthenium complexes have been shown to catalyze cascade conversions of propargyl alcohols, suggesting their potential utility in novel synthetic routes. uni-halle.denih.gov Silver and gold catalysts are also well-known for their ability to activate alkynes, potentially leading to milder and more chemoselective transformations. ucl.ac.uk The development of indium-based catalysts, possibly in combination with chiral ligands like BINOL, could also provide highly efficient and enantioselective pathways to this and related compounds. organic-chemistry.org

An overview of potential catalytic systems is presented below:

| Catalyst Type | Potential Advantages | Key Research Focus |

| Ruthenium Complexes | High efficiency in cascade reactions, potential for atom economy. uni-halle.denih.gov | Design of new ligands to control selectivity; exploration of one-pot multi-step syntheses. |

| Indium/BINOL Systems | High enantioselectivity, broad substrate scope for aldehydes and ketones. organic-chemistry.org | Optimization for sterically hindered ketones like 3-methyl-2-butanone. |

| Zinc-based Catalysts | Cost-effective, high functional group tolerance. organic-chemistry.org | Development of chiral amino alcohol ligands to induce asymmetry. |

| Copper-Catalyzed Systems | Effective for kinetic resolution of tertiary propargyl alcohols. researchgate.net | Application in resolving racemic mixtures of this compound. |

Investigation of Unique Reactivity Patterns of the Alkyne-Tertiary Alcohol Moiety

The combination of a terminal alkyne and a tertiary alcohol within the same molecule creates a platform for diverse and unique chemical transformations. While the general reactivity of alkynes is well-documented, the specific steric and electronic environment of this compound could lead to novel outcomes. msu.edumasterorganicchemistry.com

Future investigations should systematically explore reactions such as:

Meyer-Schuster and Rupe Rearrangements: These acid-catalyzed isomerizations of propargyl alcohols to enones are fundamental reactions. ucl.ac.uk Studying these under various catalytic conditions (e.g., gold, silver) could yield highly substituted and synthetically useful α,β-unsaturated ketones.

Cyclization and Cycloaddition Reactions: The alkyne can act as a linchpin in intramolecular cyclizations or as a partner in intermolecular cycloadditions. For example, silver-catalyzed tandem heterocyclization/[3+2] cycloaddition reactions have been shown to produce complex polycyclic systems. acs.org

Electrophilic Additions: While additions to alkynes are typically slower than to alkenes, the unique substitution pattern may influence the regioselectivity and stereoselectivity of additions of halogens or hydrogen halides. libretexts.org

Sonogashira and other Cross-Coupling Reactions: The terminal alkyne is primed for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, vinyl, or other alkyl groups, thereby expanding the molecular diversity accessible from this core structure.

Advancements in Asymmetric Synthetic Strategies

Since this compound is a chiral molecule, the development of efficient asymmetric syntheses is of paramount importance. Achieving high levels of enantioselectivity in the addition of an organometallic reagent to a prochiral ketone is a significant challenge in organic synthesis.

Future research should focus on several key strategies:

Chiral Ligand Development: Designing and synthesizing novel chiral ligands for metals like zinc, titanium, or indium is crucial. Schiff-base amino alcohols, for example, have proven effective in the enantioselective addition of phenylacetylene (B144264) to aromatic ketones. organic-chemistry.org

Organocatalysis: The use of chiral small organic molecules as catalysts has revolutionized asymmetric synthesis. Exploring proline derivatives or other organocatalysts for the direct asymmetric alkynylation of ketones could provide a metal-free and environmentally benign alternative.

Kinetic Resolution: For racemic preparations of the target molecule, catalyst-controlled kinetic resolution offers a powerful method for obtaining enantioenriched material. Copper-hydride catalyzed enantioselective silylation has been successfully applied to a broad range of tertiary propargyl alcohols and represents a promising strategy. researchgate.net

In-depth Spectroscopic Fingerprinting Using Emerging Techniques

Comprehensive characterization is essential for unambiguously determining the structure and absolute configuration of this compound and its derivatives. While standard techniques like NMR and Mass Spectrometry are foundational, emerging spectroscopic methods can provide deeper insights. researchgate.netchromatographyonline.com

Future work should incorporate a multi-technique approach:

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These techniques are exceptionally sensitive to molecular chirality and can provide a detailed "fingerprint" of the molecule's three-dimensional structure in solution. rsc.org They are particularly useful for assigning the absolute configuration without the need for crystallization.

Two-Dimensional NMR (2D NMR): Advanced 2D NMR experiments, such as HSQC, HMBC, and NOESY, can fully elucidate the complex connectivity and spatial relationships within the molecule and its reaction products. numberanalytics.com

Computational Spectroscopy: The synergy between experimental spectroscopy and quantum-chemical calculations is a powerful tool. Calculating theoretical ECD, VCD, or ROA spectra for a specific enantiomer and comparing it with the experimental spectrum can provide definitive proof of its absolute configuration. nih.gov

| Technique | Information Gained | Future Application |

| Vibrational Circular Dichroism (VCD) | Absolute configuration, conformational analysis in solution. rsc.org | Routine characterization of enantiopure samples and reaction products. |

| Raman Optical Activity (ROA) | Detailed structural and stereochemical information. rsc.org | Probing subtle conformational changes and intermolecular interactions. |

| Advanced 2D NMR | Unambiguous assignment of all protons and carbons, through-bond and through-space correlations. numberanalytics.com | Structural elucidation of complex derivatives and reaction intermediates. |

| Electronic Circular Dichroism (ECD) | Chiroptical signature based on electronic transitions. nih.gov | High-throughput screening of enantiomeric excess and configuration. |

Application of Machine Learning in Predicting Reactivity and Properties

For this compound, ML could be applied in several ways:

Reactivity Prediction: An ML model could be trained on a dataset of reactions involving the alkyne-tertiary alcohol moiety to predict the major products under various conditions (catalyst, solvent, temperature). neurips.cc This would guide experimental design toward desired outcomes.

Property Prediction: Machine learning algorithms can predict physical, chemical, and spectroscopic properties based on molecular structure. acs.org This could be used to forecast the NMR spectra, chromatographic behavior, or even the chiroptical properties of novel derivatives before they are synthesized.

Optimizing Asymmetric Synthesis: ML models can be used to navigate the complex parameter space of asymmetric reactions. By analyzing the relationship between catalyst structure, substrate, and enantiomeric excess, an algorithm could suggest the optimal chiral ligand or reaction conditions to maximize the stereoselectivity of the synthesis.

By pursuing these future research directions, the scientific community can fully harness the synthetic potential of this compound, paving the way for new discoveries in catalysis, synthetic methodology, and computational chemistry.

Q & A

Basic: What spectroscopic techniques are recommended for characterizing 3-Hydroxy-4-methyl-3-phenyl-1-pentyne?

Answer:

Key techniques include nuclear magnetic resonance (NMR) for elucidating carbon-hydrogen frameworks, infrared (IR) spectroscopy to identify functional groups (e.g., hydroxyl and alkyne stretches), and gas chromatography (GC) coupled with mass spectrometry (GC-MS) for purity assessment and structural confirmation . For quantitative purity analysis, GC with flame ionization detection (>98% purity benchmarks) is widely used.

Advanced: How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?

Answer:

Discrepancies often arise from incomplete basis sets in computational models or solvent effects in experimental conditions. Methodological solutions include:

- Re-optimizing computational parameters (e.g., DFT functional selection, solvation models).

- Cross-validating with X-ray crystallography (if crystalline derivatives are available) or 2D NMR techniques (e.g., COSY, HSQC) to confirm spatial arrangements .

- Systematic replication of experiments under controlled conditions to isolate variables .

Basic: What synthetic routes are documented for this compound?

Answer:

Common approaches involve alkyne functionalization and Grignard reactions . For example:

- Step 1 : Propargylation of a ketone precursor (e.g., 4-methyl-3-phenylpentanone) using a propargyl Grignard reagent.

- Step 2 : Hydroxylation via controlled oxidation or acid-catalyzed hydration .

Reaction yields are typically monitored via thin-layer chromatography (TLC) and optimized using anhydrous conditions.

Advanced: What strategies improve yield in multi-step syntheses of this compound?

Answer:

Yield optimization requires:

- Catalyst screening : Transition metal catalysts (e.g., Cu(I) for alkyne-azide cycloadditions) enhance regioselectivity.

- Temperature control : Low temperatures (−78°C) stabilize intermediates in Grignard steps.

- In-line purification : Use of flash chromatography or recrystallization after each step to minimize side products .

Basic: How is purity assessed, and what contaminants are common?

Answer:

GC with flame ionization detection (>98% purity threshold) is standard. Common contaminants include:

- Unreacted precursors (e.g., residual ketones).

- Isomeric byproducts (e.g., 4-methyl-3-phenyl-2-pentanol) due to hydroxyl migration.

- Oligomers from alkyne polymerization, detectable via size-exclusion chromatography .

Advanced: How to design experiments evaluating reactivity under varying conditions (pH, temperature)?

Answer:

Employ a factorial design of experiments (DOE) to systematically test variables:

- pH stability : Use buffered solutions (pH 2–12) with HPLC monitoring of degradation products.

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .

- Kinetic studies : Pseudo-first-order rate constants under controlled atmospheres (e.g., inert gas vs. oxygen).

Basic: What safety protocols are critical when handling this compound?

Answer:

Refer to Safety Data Sheets (SDS) for hazards (e.g., flammability, irritancy). Key protocols:

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses.

Advanced: How can systematic reviews address gaps in literature on this compound’s applications?

Answer:

Follow PRISMA guidelines for systematic reviews:

- Search strategy : Combine databases (SciFinder, Reaxys) with Boolean operators (e.g., "this compound AND synthesis").

- Gray literature inclusion : Preprint repositories and patent databases to capture unpublished data.

- Meta-analysis : Pool data on reaction yields or spectroscopic benchmarks to identify trends .

Advanced: What computational tools predict intermolecular interactions (e.g., hydrogen bonding) in this compound?

Answer:

- Molecular dynamics (MD) simulations : Software like GROMACS or AMBER to model solvent interactions.

- Density Functional Theory (DFT) : Gaussian or ORCA for optimizing geometries and calculating hydrogen bond strengths.

- Docking studies : AutoDock Vina for predicting binding affinities with biological targets .

Basic: How is the compound’s stability assessed during long-term storage?

Answer:

- Accelerated stability testing : Store at 40°C/75% relative humidity for 6 months, with periodic HPLC-UV analysis for degradation.

- Light sensitivity : Expose to UV-Vis radiation (300–800 nm) and monitor via UV-spectrophotometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products